![molecular formula C8H7BrF3NO2 B2875642 [5-溴-2-(2,2,2-三氟乙氧基)吡啶-3-基]甲醇 CAS No. 1248917-54-5](/img/structure/B2875642.png)

[5-溴-2-(2,2,2-三氟乙氧基)吡啶-3-基]甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

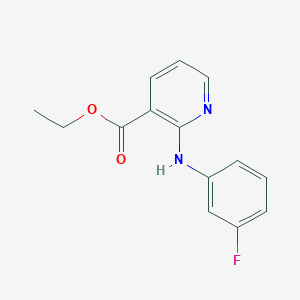

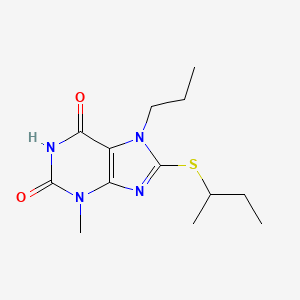

“[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol” is a chemical compound with the molecular formula C8H7BrF3NO2. It has a molecular weight of 286.05 . This compound is used as a reactant in the preparation of oxazoline and thiazoline derivatives for use as insecticides and acaricides .

Synthesis Analysis

The synthesis of this compound involves the use of sodium borohydride. Sodium borohydride is added to a suspension of 5-bromo-pyridine-3-carbaldehyde in methanol at 0 °C. The mixture is stirred at 0 °C for 1 hour before it is quenched by the addition of water .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrF3NO2/c9-6-1-5(3-14)7(13-2-6)15-4-8(10,11)12/h1-2,14H,3-4H2. This code provides a unique representation of the compound’s molecular structure .Chemical Reactions Analysis

This compound is used as a reactant in the preparation of oxazoline and thiazoline derivatives . These derivatives are used as insecticides and acaricides, indicating that the compound plays a crucial role in the synthesis of these products.Physical And Chemical Properties Analysis

“[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol” is a powder that should be stored at 4 degrees Celsius . The compound has 13 heavy atoms and 6 aromatic heavy atoms. Its Fraction Csp3 is 0.29 .科学研究应用

合成应用

一项研究详细介绍了一种方便的合成方法,用于创建新的 3,4-顺式二取代吡咯烷-2-酮家族,展示了该化合物在通过共轭加成反应开发新化学实体中的作用 (A. Arfaoui 等人,2015)。该合成途径突出了该化合物在促进复杂有机转化中的效用。

配位聚合物和磁性

另一个研究方面涉及构建一维配位聚合物,其中该化合物有助于形成磁性变化显着的结构。此类配位聚合物表现出从长程磁性有序到单链磁体行为的不同行为,这受过程中使用的溶剂(如甲醇)的影响 (Caiming Liu 等人,2009)。这些发现为该化合物在材料科学中的应用开辟了途径,特别是在磁性材料的开发中。

催化和反应机理

在催化领域,该化合物与吡啶 C-3/5 甲基化的创新方法有关,利用芳香族和非芳香族化合物之间的界面。该过程利用甲醇和甲醛等原料化学品,展示了该化合物在创建有效催化方法中的相关性,从而扩展了有机合成的工具箱 (Alexandru Grozavu 等人,2020)。

环境和能源应用

此外,该化合物的效用延伸到环境和能源领域,在其中它在二氧化碳电催化还原为甲醇中发挥作用。该过程利用吡啶离子作为催化剂,强调了该化合物在通过在低过电位下促进 CO2 转化来为可持续能源解决方案做出贡献的潜力 (G. Seshadri 等人,1994)。

安全和危害

The compound is classified under the GHS07 hazard class. It has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO2/c9-6-1-5(3-14)7(13-2-6)15-4-8(10,11)12/h1-2,14H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNDOOKEVVSXHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)OCC(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~6~-(2-chlorobenzyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2875561.png)

![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-ethoxybenzo[d]thiazole](/img/structure/B2875567.png)

![(4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane](/img/structure/B2875572.png)

![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2875573.png)

![3,6-dichloro-N-{4-[(pyridin-2-yl)amino]butyl}pyridine-2-carboxamide](/img/structure/B2875575.png)

![4-[4-(Benzyloxy)anilino]-3-phenyl-3-buten-2-one](/img/structure/B2875578.png)

![7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one](/img/structure/B2875579.png)

![4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B2875580.png)

![N-(4-ethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2875582.png)